

# Using calcium caprylate in Caco-2 cell permeability assays

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## Compound of Interest

Compound Name: Calcium caprylate

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## Application Note & Protocol

### Utilizing Calcium Caprylate for Modulating Paracellular Permeability in Caco-2 Assays

#### Introduction: The Challenge of Paracellular Transport

The Caco-2 cell monolayer is the gold-standard in vitro model for predicting human intestinal drug absorption, recognized by regulatory agencies like the FDA and EMA.<sup>[1][2]</sup> These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes, forming critical intercellular structures known as tight junctions (TJs).<sup>[3]</sup> These TJs create a formidable barrier, severely restricting the passage of molecules between the cells—a route known as paracellular transport.

While this barrier is essential for physiological function, it poses a significant challenge for the oral delivery of many hydrophilic drugs, which are often poorly absorbed. To accurately characterize the potential for paracellular absorption or to study the effects of absorption enhancers, it is necessary to transiently and reversibly open these TJs. **Calcium caprylate**, a salt of the medium-chain fatty acid (MCFA) caprylic acid (C8), serves as an invaluable tool for this purpose. It acts as a well-characterized positive control for modulating paracellular permeability, allowing researchers to validate their assay's sensitivity to changes in tight junction integrity.

This document provides a comprehensive guide to the mechanism of **calcium caprylate**, its application in Caco-2 permeability assays, and a detailed protocol for its use as a positive control to enhance paracellular transport.

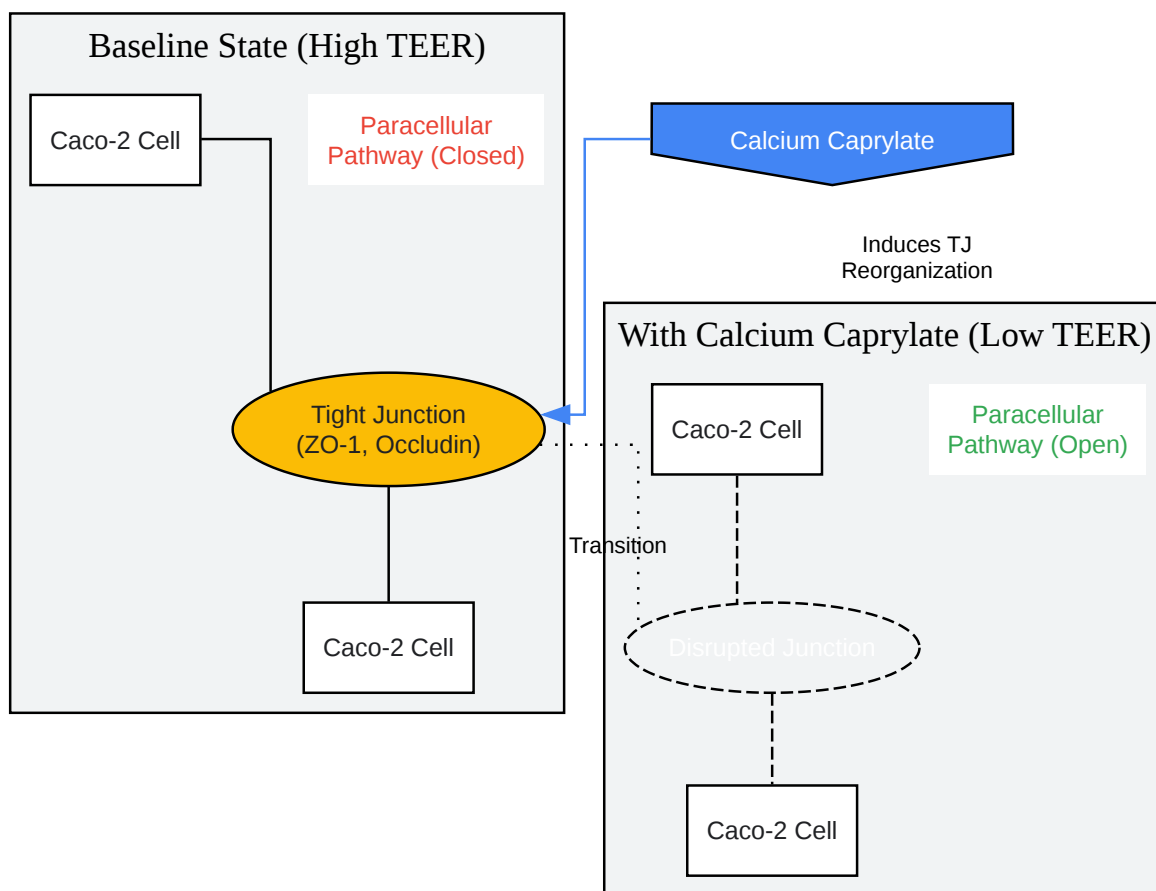
## Scientific Principle: The Mechanism of Tight Junction Modulation

The integrity of the Caco-2 monolayer barrier is dynamically regulated by the tight junction protein complex, which includes transmembrane proteins (occludin, claudins) and cytoplasmic scaffolding proteins (ZO-1).<sup>[4]</sup> The formation and maintenance of these junctions are critically dependent on extracellular calcium concentration.<sup>[5][6]</sup>

**Calcium caprylate** and the more extensively studied sodium caprate (C10) exert their effects by directly and transiently perturbing this structure. The mechanism is multifaceted:

- **Membrane Interaction:** As a surfactant-like molecule, caprylate integrates into the cell membrane, altering its fluidity.<sup>[7][8]</sup>
- **Signal Transduction:** This membrane perturbation can trigger intracellular signaling cascades. Studies on related MCFAs have shown the involvement of phospholipase C and subsequent pathways that can influence the cellular cytoskeleton.<sup>[4]</sup>
- **Cytoskeletal Reorganization:** The TJ complex is anchored to the cell's actin cytoskeleton. Caprate has been shown to induce a redistribution of the cytoskeleton and cause structural dilatations in the tight junctions.<sup>[9]</sup>
- **TJ Protein Relocation:** The ultimate effect is a transient displacement or reorganization of key TJ proteins like ZO-1 and occludin, which leads to a temporary opening of the paracellular gate.<sup>[4]</sup>

This process results in a measurable decrease in Transepithelial Electrical Resistance (TEER) and an increase in the flux of paracellular markers.<sup>[7]</sup> Crucially, this effect is reversible; upon removal of the caprylate-containing medium, the cells can re-establish the tight junctions and restore barrier integrity.<sup>[10]</sup>



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Caption: Mechanism of **Calcium Caprylate** on Tight Junctions.

## Assay Validation and Protocol

The following protocol details the use of **calcium caprylate** as a positive control in a Caco-2 permeability assay. The entire system is designed to be self-validating by including negative controls and clear acceptance criteria.

## Materials and Reagents

Reagent / Material	Supplier / Grade	Purpose
Caco-2 Cells (e.g., ATCC® HTB-37™)	ATCC or equivalent	Cell model
Dulbecco's Modified Eagle's Medium (DMEM)	High Glucose	Cell culture medium
Fetal Bovine Serum (FBS), Heat-Inactivated	Qualified	Medium supplement
Non-Essential Amino Acids (NEAA)	100X Solution	Medium supplement
Penicillin-Streptomycin	100X Solution	Antibiotic/Antimycotic
Trypsin-EDTA	0.25%	Cell detachment
Transwell® Permeable Supports	12-well or 24-well, 0.4 µm pore size	Cell culture inserts
Hanks' Balanced Salt Solution (HBSS)	With Ca <sup>2+</sup> and Mg <sup>2+</sup> , buffered with HEPES	Transport buffer
Calcium Caprylate	≥98% Purity	TJ modulator
Lucifer Yellow (LY)	Dilithium Salt	Paracellular integrity marker
TEER Meter (e.g., Millicell® ERS-2)	Millipore or equivalent	Monolayer integrity measurement
Analytical Instrument (LC-MS/MS or HPLC)	-	Compound quantification

## Caco-2 Cell Culture & Monolayer Formation

This protocol assumes the standard 21-day differentiation period, which produces a robust monolayer with well-developed transporters and tight junctions.[\[11\]](#)

- Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C, 5% CO<sub>2</sub>, and 95% humidity.

- Seeding on Transwells®: Upon reaching 80-90% confluency, detach cells using Trypsin-EDTA. Seed cells onto the apical side of Transwell® inserts at a density of  $6 \times 10^4$  cells/cm<sup>2</sup>.
- Differentiation: Culture the cells for 21-25 days. Change the medium in both apical and basolateral compartments every 2-3 days.

## Monolayer Integrity Assessment (Assay Pre-Qualification)

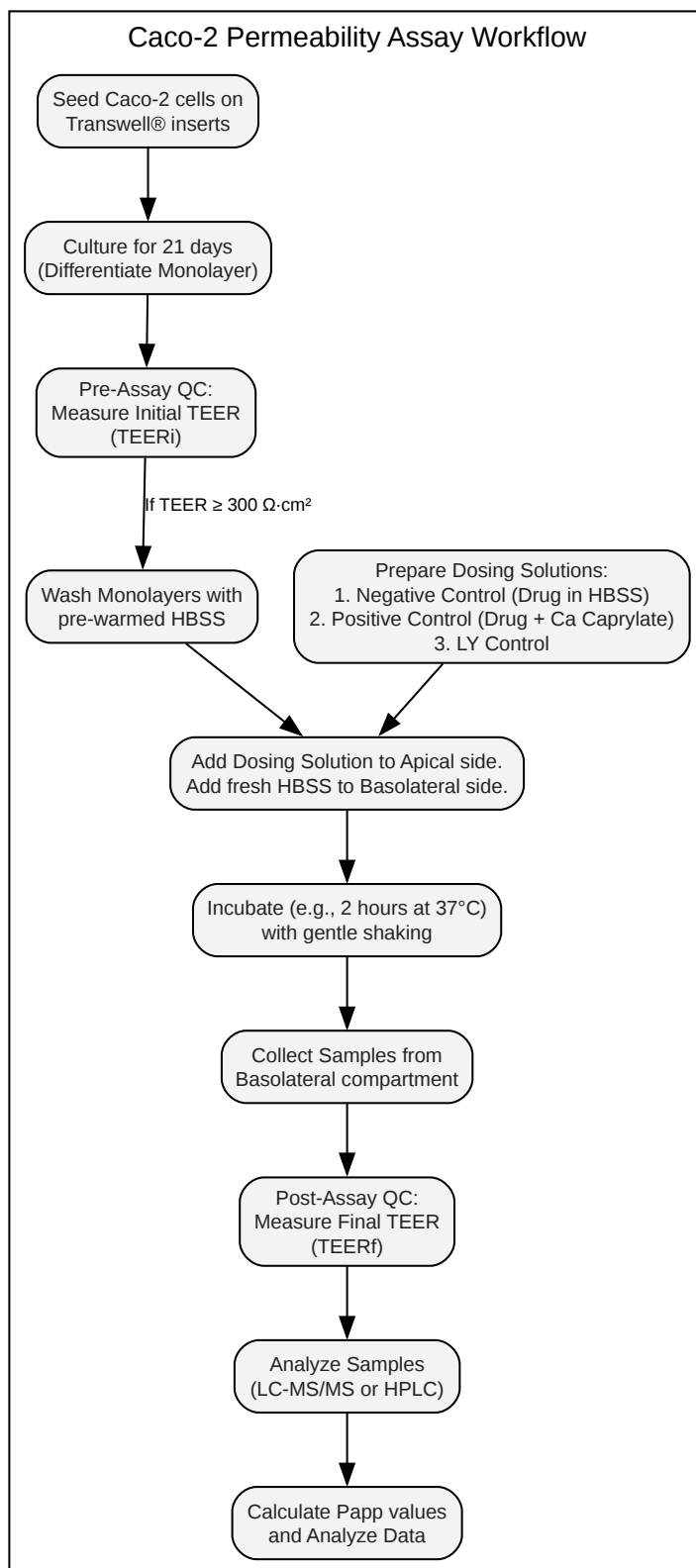
Before initiating a permeability experiment, the integrity of each Caco-2 monolayer must be confirmed. This is a critical step for assay validity.

- TEER Measurement:
  - Equilibrate the cells to room temperature for 20-30 minutes.
  - Measure the TEER of each insert using a TEER meter. Record the resistance ( $\Omega$ ).
  - Measure the resistance of a blank insert (containing medium but no cells) to subtract from the cell monolayer readings.
  - Calculate the final TEER value ( $\Omega \cdot \text{cm}^2$ ) by multiplying the background-corrected resistance by the surface area of the insert.
- Lucifer Yellow (LY) Permeability:
  - The apparent permeability ( $P_{app}$ ) of LY should be determined for each batch of cells to establish a baseline for monolayer tightness.
  - A low  $P_{app}$  value for this paracellular marker confirms that the tight junctions are properly sealed.

Table 1: Acceptance Criteria for Caco-2 Monolayers

Parameter	Acceptance Criterion	Rationale
TEER Value	$\geq 300 \Omega \cdot \text{cm}^2$	Indicates a well-formed, confluent monolayer with functional tight junctions.[1][12]
Lucifer Yellow Papp	$< 1.0 \times 10^{-6} \text{ cm/s}$	Confirms low basal paracellular permeability.[1]

## Experimental Workflow: Permeability Assay



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Caption: Experimental workflow for the Caco-2 permeability assay.

## Step-by-Step Protocol

- Preparation:
  - Prepare transport buffer (HBSS with 25 mM HEPES, pH 7.4). Warm to 37°C.
  - Prepare a 100 mM stock solution of **Calcium Caprylate** in a suitable solvent (e.g., DMSO or ethanol), then dilute into HBSS to a final working concentration (e.g., 10 mM). Note: Sonication may be required to fully dissolve the caprylate.
  - Prepare dosing solutions of your test compound in HBSS, with and without the final concentration of **calcium caprylate**. Include Lucifer Yellow (e.g., 100 µM) in all dosing solutions as a real-time marker of monolayer integrity.
- Assay Execution:
  - Measure the initial TEER (TEER<sub>i</sub>) of all monolayers as described in section 3.3.
  - Carefully remove the culture medium from the apical and basolateral compartments.
  - Wash the monolayers twice by adding 0.5 mL (for 12-well) of warm HBSS to the apical side and 1.5 mL to the basolateral side. Incubate for 15 minutes at 37°C, then aspirate.
  - Add 0.5 mL of the appropriate dosing solution to the apical chamber and 1.5 mL of fresh HBSS to the basolateral chamber.
  - Incubate the plate for up to 120 minutes at 37°C on an orbital shaker (e.g., 50 rpm).
  - At the end of the incubation period, take a sample from the basolateral compartment for analysis. Also, take a sample from the apical dosing solution to determine the initial concentration (C<sub>0</sub>).
- Post-Assay Validation:
  - Immediately after collecting samples, measure the final TEER (TEER<sub>f</sub>).
  - For the assay to be valid, the TEER<sub>f</sub> of the negative control wells should be ≥75% of the TEER<sub>i</sub>.<sup>[1]</sup> The wells treated with **calcium caprylate** are expected to show a significant



drop in TEER.

## Data Analysis

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

$$P_{app} = (dQ/dt) / (A * C_0)$$

Where:

- dQ/dt is the rate of drug appearance in the receiver (basolateral) compartment (e.g., moles/s).
- A is the surface area of the membrane (e.g., 1.12 cm<sup>2</sup> for a 12-well Transwell®).
- C<sub>0</sub> is the initial concentration of the drug in the donor (apical) compartment.

Table 2: Expected Outcomes with **Calcium Caprylate**

Condition	Expected TEER Change	Expected Test Drug Papp	Expected Lucifer Yellow Papp	Interpretation
Negative Control	TEER <sub>f</sub> ≥ 75% of TEER <sub>i</sub>	Baseline Papp	Low (<1.0 x 10 <sup>-6</sup> cm/s)	Validates baseline monolayer integrity.
Positive Control (+ Ca Caprylate)	Significant drop in TEER	Increased Papp (for paracellularly transported drugs)	High (>5.0 x 10 <sup>-6</sup> cm/s)	Confirms that the assay can detect TJ opening and enhanced paracellular flux.

## Key Considerations & Troubleshooting

- **Cytotoxicity:** While caprylate's effect is largely reversible at appropriate concentrations, high concentrations can cause irreversible cell damage.[\[7\]](#)[\[10\]](#) It is advisable to perform a cytotoxicity assay (e.g., LDH or MTT) to determine the optimal non-toxic concentration for your specific Caco-2 cell batch. A typical starting concentration is 5-10 mM.
- **Variability in TEER:** TEER values can vary significantly based on cell passage number, seeding density, and medium composition.[\[12\]](#)[\[13\]](#) It is crucial to be consistent and to establish the normal range for your laboratory's specific conditions.
- **Reversibility Check:** To confirm the transient nature of the effect, after the experiment, replace the caprylate-containing medium with fresh culture medium and measure TEER again after 2-4 hours. A partial or full recovery of TEER demonstrates reversibility.

## Conclusion

**Calcium caprylate** is a powerful and essential tool for researchers using the Caco-2 permeability assay. By serving as a reliable positive control for the transient opening of tight junctions, it allows for the robust validation of the assay system. Its use ensures that the Caco-2 model is sensitive to changes in paracellular permeability, providing greater confidence in the classification of test compounds and the investigation of drug delivery technologies designed to overcome the intestinal barrier. The protocols and validation criteria outlined in this note provide a framework for the successful and rigorous implementation of this technique.

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